molecular formula C14H19N3O3 B2386794 (3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034433-94-6

(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2386794
CAS No.: 2034433-94-6
M. Wt: 277.324
InChI Key: JTSUVBQOBFZTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.324. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes. The pyrrolidin and pyrimidin groups in the molecule may play key roles in these interactions .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. Given the complexity of the molecule, it is likely that it influences multiple pathways, leading to a range of downstream effects. Without specific knowledge of the compound’s targets, it is difficult to predict which pathways are affected .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is. Without specific knowledge of the compound’s properties, it is difficult to predict how these factors would influence its action .

Properties

IUPAC Name

oxan-4-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-13(11-3-8-19-9-4-11)17-7-2-12(10-17)20-14-15-5-1-6-16-14/h1,5-6,11-12H,2-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSUVBQOBFZTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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